

Application Notes and Protocols for In Vivo Studies with 4-Ppbp Maleate

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Compound of Interest

Compound Name: 4-Ppbp maleate

Cat. No.: B2466846

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Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a potent and selective sigma-1 (σ_1) receptor agonist that has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and excitotoxicity.[1][2][3] While the published literature predominantly refers to the compound as 4-Ppbp, for in vivo applications, particularly those requiring intravenous administration, it is standard practice to use a salt form to enhance solubility and stability. Therefore, it is highly probable that the studies cited herein utilized **4-Ppbp maleate**. These application notes provide a comprehensive overview of the reported in vivo dosages, detailed experimental protocols, and the underlying mechanism of action of 4-Ppbp to guide researchers in designing their own studies.

Quantitative Data Summary

The following table summarizes the key quantitative data from various in vivo studies investigating the effects of 4-Ppbp.

Animal Model	Dose	Administration Route	Treatment Duration	Key Findings	Reference
Cat	0.1 $\mu\text{mol/kg/hr}$	Intravenous (IV)	Continuous infusion for 4 hours, starting 75 mins post-ischemia	45% smaller hemispheric injury volume compared to control.	[4]
Cat	1 $\mu\text{mol/kg/hr}$	Intravenous (IV)	Continuous infusion for 4 hours, starting 75 mins post-ischemia	Reduced injury volume of the ipsilateral cerebral hemisphere and caudate nucleus. Greater recovery of somatosensory evoked potential amplitude.	[4]
Rat (Wistar)	1 $\mu\text{mol/kg/hr}$	Intravenous (IV)	Continuous infusion for 1, 2, 3, or 4 days, starting 60 mins post-ischemia	Neuroprotection observed with 1-day infusion; prolonged treatment beyond 24 hours showed no benefit.	
Rat (Wistar)	10 $\mu\text{mol/kg/hr}$	Intravenous (IV)	Continuous infusion for 24 hours,	Smaller cortical	

			starting 60 mins post-ischemia	infarction volume.
Mouse (Neonatal)	Not specified	Intraperitoneal (IP)	Single injection 1 hour after excitotoxic insult	Significantly reduced microglial cell activation and lesion size in cortical gray and white matter.
Rat (Wistar)	Not specified	Intravenous (IV)	Not specified	Attenuated infarction volume and nitric oxide production in the striatum.

Note: Detailed pharmacokinetic parameters such as C_{max}, T_{max}, half-life, and bioavailability for 4-Pbbp are not extensively reported in the publicly available literature. The focus of the cited studies is primarily on the pharmacodynamic effects of the compound.

Experimental Protocols

This section provides a generalized protocol for an in vivo study investigating the neuroprotective effects of **4-Pbbp maleate** in a rat model of transient focal cerebral ischemia, based on methodologies described in the literature.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

- **Animals:** Adult male Wistar rats (250-300g) are commonly used.
- **Anesthesia:** Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane or halothane) delivered in a mix of oxygen and nitrous oxide.

- Surgical Procedure:
 - Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA and the pterygopalatine artery.
 - Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
 - Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
 - After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
- Physiological Monitoring: Throughout the procedure, monitor and maintain core body temperature, arterial blood gases, and blood pressure within the normal physiological range.

4-Ppbp Maleate Administration

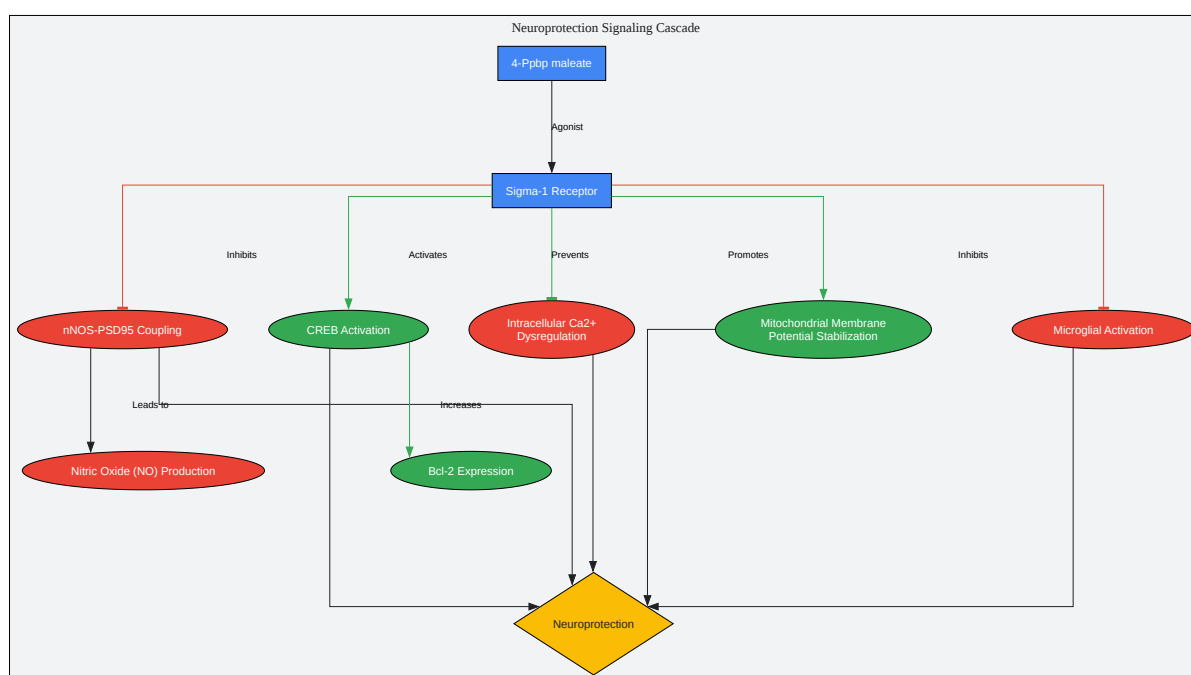
- Formulation: Dissolve **4-Ppbp maleate** in sterile saline (0.9% NaCl) to the desired concentration.
- Route of Administration: For continuous infusion, cannulate the femoral vein for intravenous (IV) administration. For bolus injections, intraperitoneal (IP) administration can be used.
- Dosing Regimen:
 - Continuous IV Infusion: Based on previous studies, a dose of 1 $\mu\text{mol/kg/hr}$ can be initiated 60 minutes after the onset of MCAO and continued for 24 hours.
 - Intraperitoneal Injection: A single dose can be administered post-insult, as demonstrated in neonatal mouse models. The optimal dose for IP administration in adult rats would need to be determined empirically.

Endpoint Analysis

- Infarct Volume Assessment:
 - At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animals.
 - Harvest the brains and section them into coronal slices (e.g., 2 mm thick).
 - Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
 - Quantify the infarct volume using image analysis software.
- Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
- Biochemical Assays:
 - Nitric Oxide (NO) Production: Measure NO levels in brain tissue homogenates or via microdialysis by quantifying the conversion of [14C]L-arginine to [14C]L-citrulline.
 - Western Blotting: Analyze the expression of key proteins in the signaling pathway, such as Bcl-2 and cleaved caspase-3, to assess apoptosis.

Visualizations

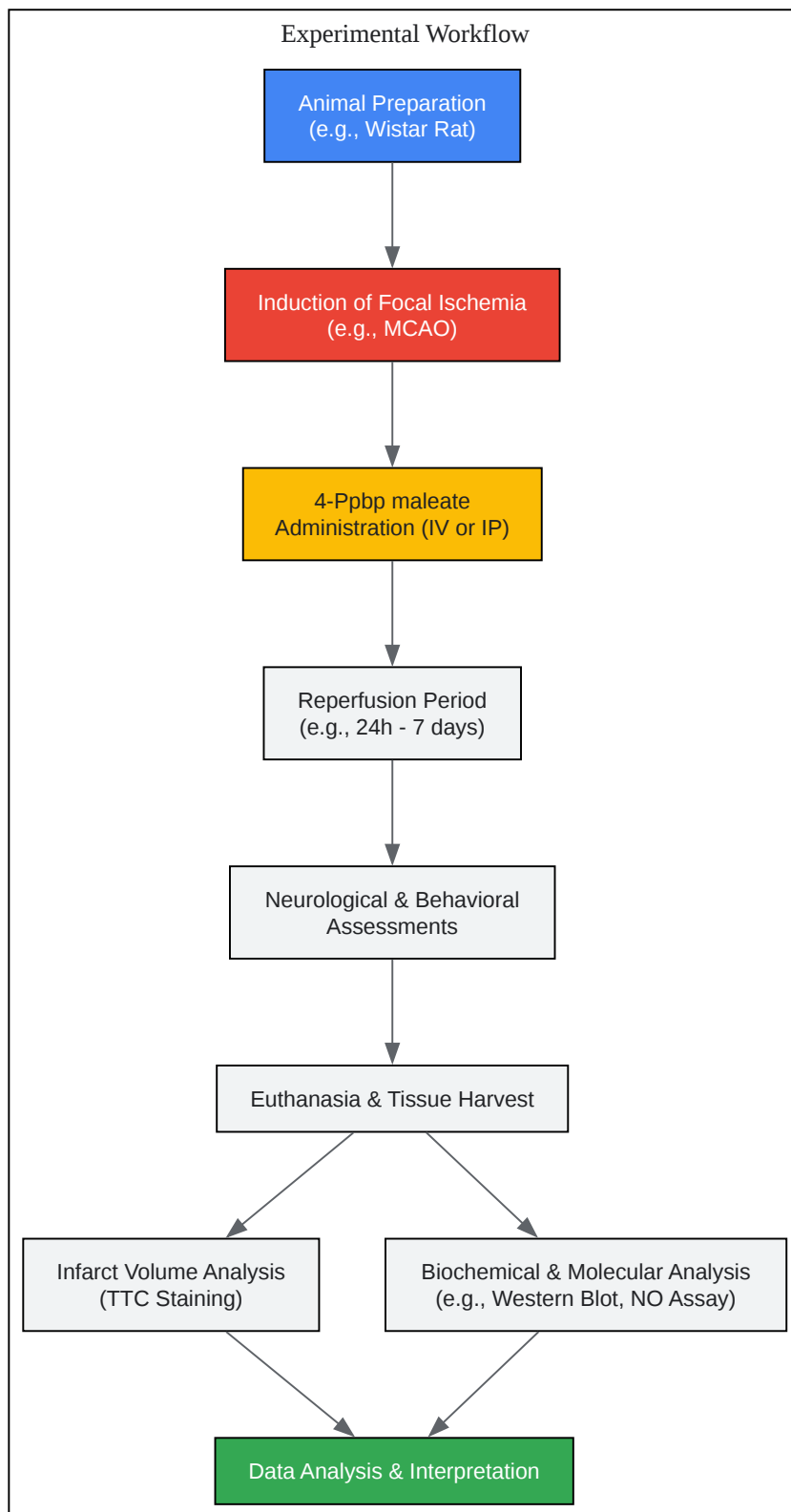
Signaling Pathway of 4-Ppbp



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Caption: Signaling pathway of 4-Ppbp in neuroprotection.

Experimental Workflow for In Vivo Studies



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Caption: Generalized experimental workflow for in vivo 4-Ppbb studies.

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